6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for research in medicinal chemistry .
Preparation Methods
The synthesis of 6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the enzyme shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathways in microorganisms, leading to their death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds have similar biological activities but differ in their structural arrangement and reactivity.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring but lack the triazole moiety, resulting in different chemical properties and applications.
Fluconazole and Voriconazole: These are commercially available triazole-containing drugs used as antifungals.
The uniqueness of this compound lies in its combined triazole and thiadiazole rings, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H23N5O2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6-cyclohexyl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H23N5O2S2/c1-24(21,22)19-9-7-11(8-10-19)13-16-17-15-20(13)18-14(23-15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |
InChI Key |
COXFBZUIUWXWDD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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